B 30-Muramyl dipeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

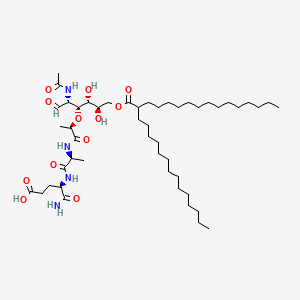

B 30-Muramyl dipeptide, also known as this compound, is a useful research compound. Its molecular formula is C49H90N4O12 and its molecular weight is 927.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunological Applications

1. Tumor Immunotherapy

B30-MDP has shown significant promise in augmenting antitumor immunity. In studies involving mouse models, the administration of B30-MDP alongside irradiated tumor cells resulted in a substantial reduction in metastasis and increased cytotoxicity of splenic T cells against specific lymphoma cells. For instance, mice immunized with a combination of B30-MDP and irradiated L5178Y-ML25 lymphoma cells exhibited nearly double the cytotoxic response compared to those treated with irradiated cells alone .

2. Vaccine Adjuvant

B30-MDP serves as an effective adjuvant in vaccine formulations. A clinical study demonstrated that incorporating B30-MDP into an influenza vaccine significantly enhanced antibody production—up to 16 times greater than the vaccine without the adjuvant . This highlights its potential utility in improving vaccine efficacy against various pathogens.

3. Treatment of Infectious Diseases

Research indicates that B30-MDP can enhance immune responses against bacterial infections. In models of Salmonella enteritidis, repeated administration of MDP-Lys(L18) (a related compound) showed protective effects, suggesting that muramyl peptides can bolster defenses against infections . Additionally, B30-MDP has been implicated in enhancing macrophage activity, leading to increased phagocytic and microbicidal capabilities .

Oncological Applications

1. Anticancer Activity

B30-MDP has been investigated for its direct anticancer properties. Studies have indicated that it can inhibit tumor growth and reduce metastasis across various cancer types. For example, preliminary findings suggest that muramyl dipeptide-based analogs can inhibit tumor growth in over 95% of cases tested, with significant reductions in metastatic incidence observed .

2. Combination Therapies

The compound has been explored as part of combination therapies with other anticancer agents. Murabutide, an MDP analog, has shown effectiveness when used alongside interleukin-2 (IL-2) in mouse models, leading to significant tumor inhibition . Additionally, romurtide, another MDP derivative, has been noted for its ability to stimulate immune responses and enhance recovery from chemotherapy-induced leukopenia .

Data Tables

Case Studies

- Influenza Vaccine Study : A clinical trial involving 77 volunteers showed that those receiving a liposomal vaccine containing B30-MDP produced significantly higher levels of antibodies compared to those who did not receive the adjuvant. Local adverse reactions were minimal and resolved quickly .

- Tumor Immunization in Mice : In a controlled study, mice immunized with a mixture of X-irradiated tumor cells and B30-MDP exhibited a marked decrease in metastasis to the liver and spleen compared to untreated controls . This underscores the potential for B30-MDP as an immunopotentiating agent in cancer therapies.

- Murabutide Efficacy : Murabutide's use in HIV-infected patients demonstrated its ability to regulate cytokine production effectively while reducing viral replication rates by targeting monocytes and dendritic cells . This highlights its therapeutic potential beyond oncology.

Propiedades

Número CAS |

66880-80-6 |

|---|---|

Fórmula molecular |

C49H90N4O12 |

Peso molecular |

927.3 g/mol |

Nombre IUPAC |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-(2-tetradecylhexadecanoyloxy)hexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C49H90N4O12/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-39(31-29-27-25-23-21-19-17-15-13-11-9-7-2)49(63)64-35-42(56)44(59)45(41(34-54)52-38(5)55)65-37(4)48(62)51-36(3)47(61)53-40(46(50)60)32-33-43(57)58/h34,36-37,39-42,44-45,56,59H,6-33,35H2,1-5H3,(H2,50,60)(H,51,62)(H,52,55)(H,53,61)(H,57,58)/t36-,37+,40+,41-,42+,44+,45+/m0/s1 |

Clave InChI |

GMDKAFQKGCXHQQ-UQIULFSHSA-N |

SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC(C(C(C(C=O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)O |

SMILES isomérico |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC(C(C(C(C=O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)O |

Key on ui other cas no. |

66880-80-6 |

Sinónimos |

(B30)-MDP 6-O-(2-tetradecyl-hexadecanoyl)-N-MDP 6-O-(2-tetradecylhexadecanoyl)-N-acetylmuramyl-L-alanyl-D-isoglutamine B 30-muramyl dipeptide B30-MDP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.